5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
Overview
Description
5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is a nitrogen-rich heterocyclic compound known for its high energy density and stability.
Mechanism of Action
Target of Action
The primary target of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is the generation of high-energy materials, particularly in the military and aerospace industry . This compound is a potential explosive that can be synthesized in two steps starting from aminoguanidinium carbonate and oxalic acid .
Mode of Action
The mode of action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole involves its decomposition and reactive molecular dynamics (RMD) simulation . The form of the compound during this process is determined by the temperature of the initial reactant .
Biochemical Pathways
The biochemical pathways affected by 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole involve the generation of nitrogen gas (N2) and nitrogen dioxide (NO2) during the initial heating process . These gases dominate the gas phase products during this process .
Pharmacokinetics
It’s known that the compound has high thermal stability, with decomposition temperatures of 323 °c .
Result of Action
The result of the action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is the generation of high-energy density materials. The detonation velocity and pressure of these materials depend on their density, with a high energy density trending to increase the explosive capability .
Action Environment
The action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is influenced by environmental factors such as temperature. For instance, interesting temperature jumps were found at 325 K and 350 K during the heating pattern and morphological changes under the initial thermal equilibrium . The maximum heating rate of the compound occurs at 3500 K .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole can be synthesized through a two-step process starting from aminoguanidinium carbonate and oxalic acid . The first step involves the formation of 3,3’-bi-1,2,4-triazole, which is then nitrated using fuming nitric acid to yield the final product .
Industrial Production Methods
Industrial production of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole typically involves large-scale nitration reactions under controlled conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole, such as amino derivatives, hydroxyl derivatives, and other substituted compounds .
Scientific Research Applications
5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-energy materials and metal-organic frameworks.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced explosives, propellants, and pyrotechnics.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dinitro-3,3’-bis-1,2,4-triazole-1-diol: Similar in structure but contains additional hydroxyl groups.
Dihydroxylammonium 5,5’-bistetrazole-1,1’-diolate: Another nitrogen-rich compound with high energy density.
Ammonium 4-amino-3,5-dinitropyrazolate: Known for its high detonation properties.
Uniqueness
5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole stands out due to its high thermal stability and density, making it a valuable compound in the development of high-energy materials. Its unique combination of stability and energetic properties makes it a preferred choice in various applications .
Properties
IUPAC Name |
5-nitro-3-(5-nitro-1H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N8O4/c13-11(14)3-5-1(7-9-3)2-6-4(10-8-2)12(15)16/h(H,5,7,9)(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXZYSSGVZAEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)[N+](=O)[O-])C2=NNC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes DNBT a promising candidate for energetic materials?
A1: DNBT exhibits several desirable characteristics for energetic materials, including high thermal stability and promising detonation properties. [, ] Research indicates that DNBT's thermal stability surpasses that of trinitrotoluene (TNT), a widely used explosive. [] This enhanced stability stems from its tricyclic structure formed by bridging ethylene or propylene moieties. [] Furthermore, DNBT exhibits high density, a crucial factor contributing to the performance of energetic materials. [] This high density, coupled with its nitrogen-rich nature, makes DNBT and its derivatives attractive for developing high-performance explosives. [, ]
Q2: How does the structure of DNBT contribute to its high density and thermal stability?
A2: DNBT's structure plays a crucial role in its desirable properties. X-ray crystallography reveals a very high density of 1.903 g/cm³ for DNBT, likely due to the efficient packing of its planar, rigid structure. [] Introducing an N-O bond, as seen in the derivative 5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol (DNBTO), further increases the density. [] The high thermal stability arises from the robust tricyclic ring system formed through N,N’-alkylene bridges connecting the two polynitroazole units. [] This cyclic structure restricts molecular motion, enhancing thermal stability.
Q3: What research has been done on modifying DNBT to further improve its properties?
A3: Researchers are actively exploring modifications to DNBT to enhance its performance and tailor its properties. One approach involves synthesizing salts of DNBT with nitrogen-rich cations like ammonium, hydrazinium, and guanidinium. [] These salts, characterized by vibrational and NMR spectroscopy, DSC, and X-ray diffraction, aim to boost both performance and stability. [] Another avenue explores incorporating DNBT and DNBTO as ligands in metal-organic frameworks (MOFs). [] This strategy has yielded high-density MOFs with impressive thermal stability, demonstrating the potential of DNBT-based structures for high-energy density applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.